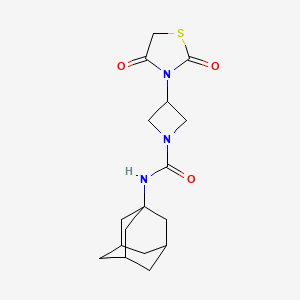

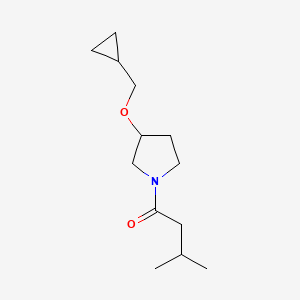

4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 . This process might be similar to the synthesis of “4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile”.Chemical Reactions Analysis

While specific chemical reactions involving “4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” are not available, related compounds have been synthesized through cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Applications De Recherche Scientifique

Polarographic Study and Electrochemical Behavior

Research into polarographic behavior of compounds with dimethylamino and pyridazinyl groups, such as the study by Johansson and Wendsjö (1983), explores electrochemical properties and the reduction processes of sulfoxides and sulfides. This kind of study can inform electrochemical applications and the design of redox-active compounds in chemistry and materials science (Johansson & Wendsjö, 1983).

Heterocyclic Syntheses and Thermal Decomposition

The work by Martin, Meth–Cohn, and Suschitzky (1974) on the synthesis of heterocyclic compounds through thermal decomposition of sulphonyl azides provides insights into the reactivity and functionalization of nitrogen-containing heterocycles. This is relevant for understanding how various functional groups, including dimethylamino and pyridazinyl, may react under different conditions to form novel heterocyclic structures (Martin, Meth–Cohn, & Suschitzky, 1974).

Oxidative Desulfurization

Lu, Zhang, Jiang, and Li (2010) discuss the oxidative desulfurization of sulfur-containing compounds using specific catalysts. While the specific compound of interest is not mentioned, understanding the oxidation of sulfur-containing heterocycles can be crucial for applications in environmental chemistry and refining processes (Lu, Zhang, Jiang, & Li, 2010).

Synthesis and Antioxidant Properties

Wijtmans et al. (2004) focus on synthesizing pyridinols with antioxidant properties, offering insights into the design and application of compounds with potential health benefits or applications in oxidative stress management. The synthesis strategies and antioxidant evaluation methods discussed could apply to a wide range of compounds, including those with complex structures like the one (Wijtmans et al., 2004).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) present the synthesis, molecular docking, and in vitro screening of novel pyridine derivatives, demonstrating the importance of such compounds in pharmaceutical research and development. This approach highlights the potential for compounds with dimethylamino and pyridazinyl groups to serve as leads in drug discovery and development processes (Flefel et al., 2018).

Propriétés

IUPAC Name |

4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-21(2)16-7-8-17(20-19-16)25-14-9-10-22(12-14)26(23,24)15-5-3-13(11-18)4-6-15/h3-8,14H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLDWQRFWLNCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)

![ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2960675.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2960676.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2960678.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)